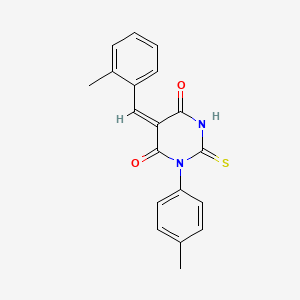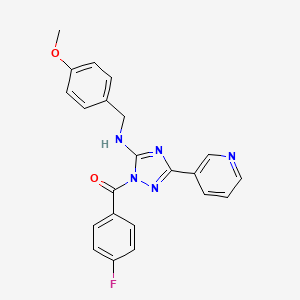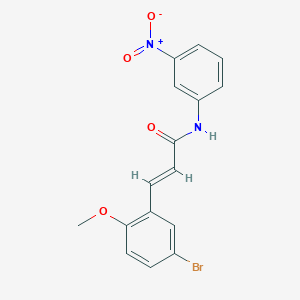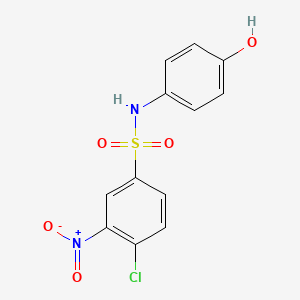
4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide, also known as NSC 157058, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antibacterial effects. In
作用機序
The mechanism of action of 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. Additionally, 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide are diverse and complex. This compound has been shown to modulate various signaling pathways and enzymes, leading to changes in cellular processes such as inflammation, apoptosis, and proliferation. Additionally, 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and antitumor effects.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide in lab experiments is its diverse range of biological activities. This compound can be used to study the mechanisms of inflammation, apoptosis, and proliferation, among other processes. Additionally, 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide has been shown to have antibacterial activity, making it a useful tool for studying bacterial infections.
One limitation of using 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain assays. Additionally, the mechanism of action of 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide. One area of interest is the development of analogs of this compound with improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide and its effects on various signaling pathways and cellular processes. Finally, the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and neoplastic diseases, warrant further investigation.
合成法
The synthesis method for 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-hydroxyaniline in the presence of a base. This reaction yields the target compound, which can be purified by recrystallization. The purity and yield of the compound can be determined by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5S/c13-11-6-5-10(7-12(11)15(17)18)21(19,20)14-8-1-3-9(16)4-2-8/h1-7,14,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCMOMXCXQLILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dichlorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5113501.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5113508.png)
![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5113514.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![N-cyclopropyl-N'-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5113536.png)


![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)
![2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5113568.png)
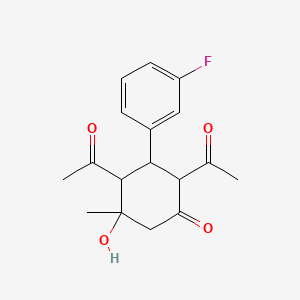
![(3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5113575.png)
